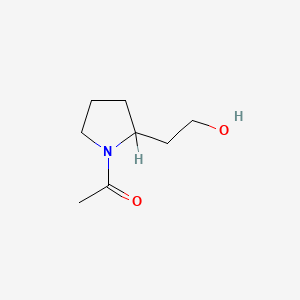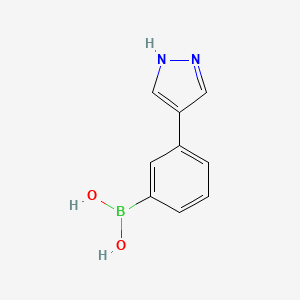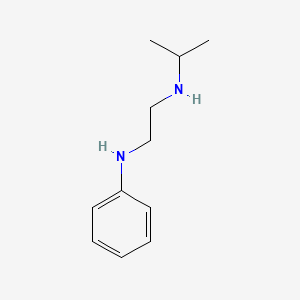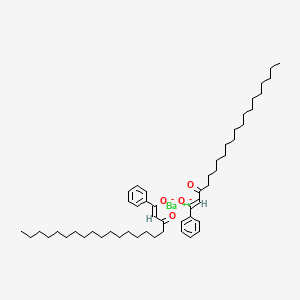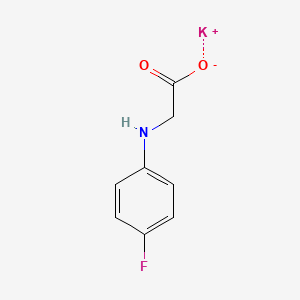
Potassium n-(4-fluorophenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium n-(4-fluorophenyl)glycinate is an organic compound with the molecular formula C8H8FNO2K. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 4-fluorophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium n-(4-fluorophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with glycine in the presence of potassium hydroxide. The reaction typically occurs under mild conditions, with the mixture being heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is usually purified through crystallization or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Potassium n-(4-fluorophenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Potassium n-(4-fluorophenyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium n-(4-fluorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium n-(4-chlorophenyl)glycinate
- Potassium n-(4-bromophenyl)glycinate
- Potassium n-(4-methylphenyl)glycinate
Uniqueness
Potassium n-(4-fluorophenyl)glycinate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s stability and increase its lipophilicity, making it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
184637-63-6 |
|---|---|
Fórmula molecular |
C8H7FKNO2 |
Peso molecular |
207.24 g/mol |
Nombre IUPAC |
potassium;2-(4-fluoroanilino)acetate |
InChI |
InChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1 |
Clave InChI |
RZMJGBZRIUQCKK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1NCC(=O)[O-])F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


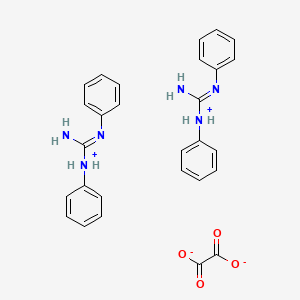
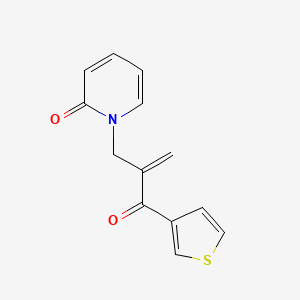

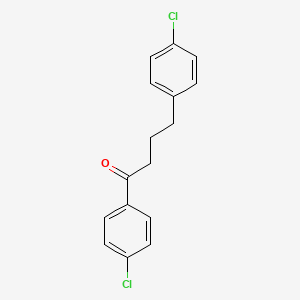
![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)
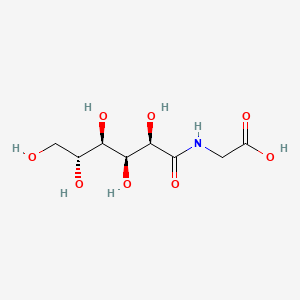
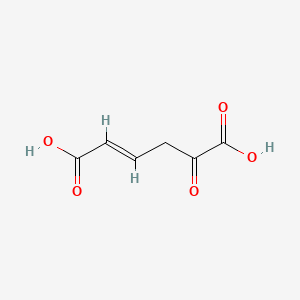
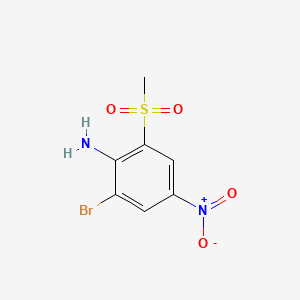
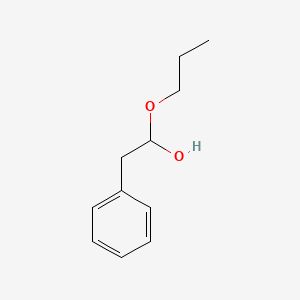
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)
